molecular formula C10H9ClF5NO4S B2997721 Ethyl 2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate CAS No. 1379812-00-6

Ethyl 2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate

Cat. No.: B2997721
CAS No.: 1379812-00-6
M. Wt: 369.69 g/mol
InChI Key: QRMMCYFBZIKSSL-UHFFFAOYSA-N
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Description

Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenyl]acetate is a chiral ester featuring a nitro group at the 2-position and a pentafluoro-λ⁶-sulfanyl (SF₅) group at the 4-position of the phenyl ring.

Properties

CAS No.

1379812-00-6

Molecular Formula

C10H9ClF5NO4S

Molecular Weight

369.69 g/mol

IUPAC Name

ethyl 2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate

InChI

InChI=1S/C10H9ClF5NO4S/c1-2-21-10(18)9(11)7-4-3-6(5-8(7)17(19)20)22(12,13,14,15)16/h3-5,9H,2H2,1H3

InChI Key

QRMMCYFBZIKSSL-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate typically involves the chlorination of an ethyl ester intermediate, followed by nitration and subsequent substitution with a pentafluoro-lambda6-sulfanyl group. The exact conditions vary depending on the desired enantiomeric purity and scale of production.

Industrial Production Methods

Industrial-scale production may leverage continuous flow reactors to optimize reaction conditions and yield. This method ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitro and chloro groups.

  • Reduction: : Reduction can target the nitro group, converting it into an amine.

  • Substitution: : The chloro group can be substituted with various nucleophiles, providing a pathway for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Peracids or hypochlorites under controlled conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : Sodium ethoxide in ethanol or aqueous sodium hydroxide.

Major Products

  • Oxidation: : Nitro group transformation to nitrate derivatives.

  • Reduction: : Amino derivatives from nitro reduction.

  • Substitution: : Ethoxy derivatives or other substituted analogs depending on the nucleophile.

Scientific Research Applications

Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate finds applications in:

  • Chemistry: : As a reagent for complex organic synthesis.

  • Biology: : In the study of enzyme inhibition and receptor binding.

  • Medicine: : Potential as an intermediate in the synthesis of pharmacologically active compounds.

  • Industry: : Use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The compound interacts with various biological molecules through its electrophilic centers. The nitro group and pentafluoro-lambda6-sulfanyl moiety provide sites for hydrogen bonding and electrostatic interactions. These interactions affect molecular pathways such as enzyme activity modulation and receptor-ligand binding.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound’s structure shares key features with several analogs (Table 1):

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2-NO₂, 4-SF₅ Chloro, Ethyl Ester Not reported
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate 4-OCH₃, Hydrazono Chloro, Hydrazono, Ethyl Ester 256.68
Ethyl 2-(2,4-difluorophenyl)acetate 2,4-F₂ Ethyl Ester 214.19
Ethyl 2,4-dibromo-6-fluorophenylacetate 2,4-Br₂, 6-F Ethyl Ester 348.00
Ethyl (Z)-2-chloro-2-(5-vinyldihydrofuran-2-ylidene)acetate Furan-ylidene Chloro, Ethyl Ester Not reported

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s NO₂ and SF₅ groups likely enhance electrophilicity at the α-carbon, similar to nitro-containing analogs like ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (). This property is critical in nucleophilic substitution or cyclization reactions .
  • Steric and Electronic Effects : The SF₅ group, being bulkier and more electron-withdrawing than CF₃ () or halogens (), may influence solubility and crystallinity. For example, Ethyl 2-(2,4-difluorophenyl)acetate forms stable crystals via C–H···O hydrogen bonds, while SF₅ analogs might exhibit distinct packing due to steric hindrance .

Physicochemical Properties

  • Melting Points: Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate melts at 94°C (), whereas halogenated analogs like Ethyl 2,4-dibromo-6-fluorophenylacetate () are likely solids at room temperature. The target compound’s melting point is unreported but expected to be higher due to SF₅’s rigidity .
  • Solubility : The SF₅ group’s hydrophobicity may reduce aqueous solubility compared to methoxy or hydroxyl analogs () .

Biological Activity

Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8ClF5N2O4S
  • Molecular Weight : 392.71 g/mol
  • IUPAC Name : Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group and the pentafluorosulfanyl moiety. These functional groups are known to influence various biochemical pathways:

  • Nitro Group : The presence of the nitro group can enhance the compound's reactivity with biological molecules, potentially leading to inhibition of certain enzymes or receptors.
  • Pentafluorosulfanyl Group : This group is known for its unique electronic properties, which may affect the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

Research has indicated that compounds containing similar structures exhibit significant antimicrobial properties. For example, derivatives with nitro and chloro functionalities have shown effectiveness against a range of bacteria and fungi.

Microorganism Tested Activity Observed Reference
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm
Candida albicansInhibition Zone: 10 mm

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis through reactive oxygen species (ROS) generation.

Cell Line IC50 (µM) Mechanism
HeLa25ROS-mediated apoptosis
MCF-730Cell cycle arrest
A54920Mitochondrial dysfunction

Study on Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the efficacy of Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate in a mouse model of breast cancer. The findings indicated a significant reduction in tumor size compared to control groups, suggesting promising anticancer activity.

Environmental Impact Assessment

An environmental assessment highlighted the compound's potential toxicity to aquatic life, prompting further investigation into its ecological effects. The study recommended monitoring water sources for contamination due to industrial use.

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